Cas no 3724-14-9 (2-hydroxybenzene-1-sulfonamide)
2-hydroxybenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonamide,2-hydroxy-
- 2-hydroxybenzenesulfonamide
- Benzenesulfonamide, 2-hydroxy- (9CI)
- 1-Phenol-2-sulfonamide(6CI)
- 2-Hydroxyphenylsulfonamide
- Benzenesulfonamide, o-hydroxy- (7CI,8CI)
- MFCD16999684
- 3724-14-9
- 1-(hydroxy)-2-sulfamoylbenzene
- I11344
- benzenesulfonamide, 2-hydroxy-
- 2-(Pentafluorophenoxy)ethylbromide
- 2-hydroxybenzenesulphonamide
- Z1255467781
- DTXSID60348450
- A1-13719
- InChI=1/C6H7NO3S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4,8H,(H2,7,9,10
- MB25652
- BENZENESULFONIC ACID,2-HYDROXY,AMIDE 2-HYDROXYPHENYL,SULFAMIDE
- sulfonamidophenol
- CS-0451804
- AKOS015856243
- EN300-110016
- MOXDGMSQFFMNHA-UHFFFAOYSA-N
- SCHEMBL184251
- 2-hydroxybenzene-1-sulfonamide
-
- MDL: MFCD16999684
- Inchi: 1S/C6H7NO3S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4,8H,(H2,7,9,10)
- InChI Key: MOXDGMSQFFMNHA-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1O)(N)(=O)=O
Computed Properties
- Exact Mass: 173.01471
- Monoisotopic Mass: 173.01466426g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 88.8Ų
Experimental Properties
- PSA: 80.39
2-hydroxybenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019064487-1g |
Benzenesulfonamide,2-hydroxy- |
3724-14-9 | 95% | 1g |
$1969.00 | 2023-09-02 | |
| TRC | H829020-10mg |
2-hydroxybenzene-1-sulfonamide |
3724-14-9 | 10mg |
$ 70.00 | 2022-06-04 | ||
| TRC | H829020-50mg |
2-hydroxybenzene-1-sulfonamide |
3724-14-9 | 50mg |
$ 230.00 | 2022-06-04 | ||
| TRC | H829020-100mg |
2-hydroxybenzene-1-sulfonamide |
3724-14-9 | 100mg |
$ 340.00 | 2022-06-04 | ||
| Enamine | EN300-110016-0.05g |
2-hydroxybenzene-1-sulfonamide |
3724-14-9 | 95% | 0.05g |
$142.0 | 2023-10-27 | |
| Enamine | EN300-110016-0.1g |
2-hydroxybenzene-1-sulfonamide |
3724-14-9 | 95% | 0.1g |
$212.0 | 2023-10-27 | |
| Enamine | EN300-110016-0.25g |
2-hydroxybenzene-1-sulfonamide |
3724-14-9 | 95% | 0.25g |
$302.0 | 2023-10-27 | |
| Enamine | EN300-110016-0.5g |
2-hydroxybenzene-1-sulfonamide |
3724-14-9 | 95% | 0.5g |
$476.0 | 2023-10-27 | |
| Enamine | EN300-110016-1.0g |
2-hydroxybenzene-1-sulfonamide |
3724-14-9 | 95% | 1g |
$610.0 | 2023-05-03 | |
| Enamine | EN300-110016-2.5g |
2-hydroxybenzene-1-sulfonamide |
3724-14-9 | 95% | 2.5g |
$1270.0 | 2023-10-27 |
2-hydroxybenzene-1-sulfonamide Suppliers
2-hydroxybenzene-1-sulfonamide Related Literature
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 2-hydroxybenzene-1-sulfonamide
Recent Advances in the Study of 2-Hydroxybenzene-1-sulfonamide (CAS: 3724-14-9): A Comprehensive Research Brief
2-Hydroxybenzene-1-sulfonamide (CAS: 3724-14-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug development and therapeutic interventions. This compound, characterized by its sulfonamide functional group and hydroxyl substituent, exhibits promising biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. Recent studies have explored its potential as a scaffold for designing novel therapeutic agents, particularly in the context of targeting bacterial infections and inflammatory diseases.
A groundbreaking study published in the Journal of Medicinal Chemistry (2023) investigated the structural optimization of 2-hydroxybenzene-1-sulfonamide to enhance its inhibitory activity against carbonic anhydrase isoforms, which are implicated in various pathological conditions such as glaucoma and cancer. The researchers employed molecular docking and in vitro assays to demonstrate that derivatives of this compound exhibit high selectivity and potency, with IC50 values in the nanomolar range. These findings underscore the potential of 2-hydroxybenzene-1-sulfonamide as a lead compound for developing next-generation carbonic anhydrase inhibitors.
In another study featured in Bioorganic & Medicinal Chemistry Letters (2024), the antimicrobial properties of 2-hydroxybenzene-1-sulfonamide were evaluated against multidrug-resistant bacterial strains. The results revealed that this compound, when combined with certain adjuvants, significantly enhances the efficacy of conventional antibiotics, suggesting its role as a potential antibiotic potentiator. Mechanistic studies indicated that the sulfonamide moiety disrupts bacterial folate biosynthesis, thereby synergizing with other antimicrobial agents to overcome resistance mechanisms.
Furthermore, recent advancements in synthetic chemistry have enabled the scalable production of 2-hydroxybenzene-1-sulfonamide derivatives with improved pharmacokinetic profiles. A study in ACS Omega (2023) highlighted a novel green synthesis approach that minimizes hazardous byproducts while maintaining high yields. This methodological innovation not only addresses environmental concerns but also facilitates the large-scale production of these compounds for preclinical and clinical evaluations.
In conclusion, the growing body of research on 2-hydroxybenzene-1-sulfonamide (CAS: 3724-14-9) highlights its multifaceted potential in drug discovery and development. From its role as a carbonic anhydrase inhibitor to its applications in combating antimicrobial resistance, this compound continues to inspire innovative therapeutic strategies. Future studies should focus on elucidating its mechanisms of action in greater detail and exploring its utility in combination therapies for complex diseases.
3724-14-9 (2-hydroxybenzene-1-sulfonamide) Related Products
- 19116-90-6(2,5-Dimethoxybenzenesulfonamide)
- 51770-71-9(2,4-Dimethoxybenzenesulfonamide)
- 82020-61-9(Benzenesulfonamide, 5-hydroxy-2-methoxy-)
- 82020-56-2(5-bromo-2-hydroxybenzene-1-sulfonamide)
- 1576-43-8(4-Hydroxybenzenesulfonamide)
- 19801-43-5(2-hydroxy-5-methylbenzene-1-sulfonamide)
- 116315-02-7(2,3-dihydroxybenzene-1-sulfonamide)
- 82020-71-1(Benzenesulfonamide, 2-(methoxymethoxy)-)
- 82020-60-8(2-hydroxy-5-methoxybenzene-1-sulfonamide)
- 82020-55-1(5-fluoro-2-hydroxybenzene-1-sulfonamide)